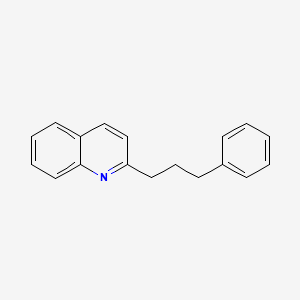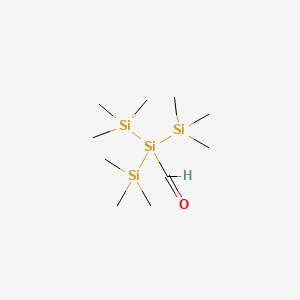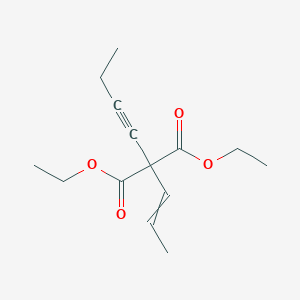![molecular formula C17H29N3O3SSi B14297837 3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile CAS No. 113394-15-3](/img/structure/B14297837.png)
3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile is a complex organosilicon compound characterized by the presence of a sulfanyl group, silanetriyl core, and propanenitrile moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile typically involves the reaction of 8-sulfanyloctylsilane with propanenitrile derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile groups can interact with enzymes, affecting their activity. The silanetriyl core provides structural stability and facilitates the compound’s interaction with various biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropaneamine: Similar structure but with amine groups instead of nitrile groups.
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanethiol: Contains thiol groups instead of nitrile groups.
Uniqueness
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile is unique due to the presence of nitrile groups, which impart distinct chemical reactivity and potential biological activity. The combination of sulfanyl, silanetriyl, and nitrile groups makes this compound versatile for various applications in research and industry.
Propiedades
Número CAS |
113394-15-3 |
|---|---|
Fórmula molecular |
C17H29N3O3SSi |
Peso molecular |
383.6 g/mol |
Nombre IUPAC |
3-[bis(2-cyanoethoxy)-(8-sulfanyloctyl)silyl]oxypropanenitrile |
InChI |
InChI=1S/C17H29N3O3SSi/c18-10-7-13-21-25(22-14-8-11-19,23-15-9-12-20)17-6-4-2-1-3-5-16-24/h24H,1-9,13-17H2 |
Clave InChI |
FILOXMYDXZBANL-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCS)CCC[Si](OCCC#N)(OCCC#N)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)









![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)

